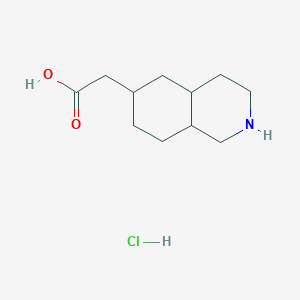
2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives This compound is characterized by its complex structure, which includes a decahydroisoquinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetic acid;hydrochloride typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions to form the decahydroisoquinoline ring system
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to ensure high yield and purity. The hydrochloride salt form is often prepared by reacting the free base with hydrochloric acid, which enhances its stability and solubility for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetic acid;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can further saturate the ring system or modify the acetic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential effects on various biological systems. It may interact with specific enzymes or receptors, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against certain diseases or conditions, making them valuable in the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism by which 2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetic acid;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline: A simpler derivative without the acetic acid moiety.
Isoquinoline: The parent compound from which the decahydroisoquinoline ring system is derived.
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid: A less saturated analog.
Uniqueness
2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetic acid;hydrochloride is unique due to its fully saturated ring system and the presence of the acetic acid group. This combination of features provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its hydrochloride form also enhances its solubility and stability, further broadening its range of uses.
Propiedades
IUPAC Name |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h8-10,12H,1-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJZFTFLQJRVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2CC1CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
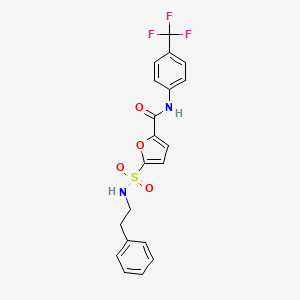
![ethyl 2-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2765107.png)
![N-[(oxolan-2-yl)methyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765109.png)
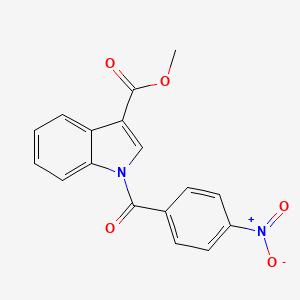
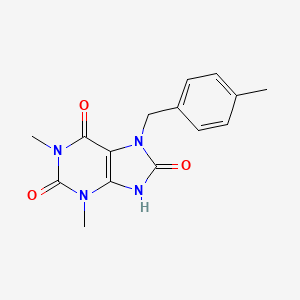
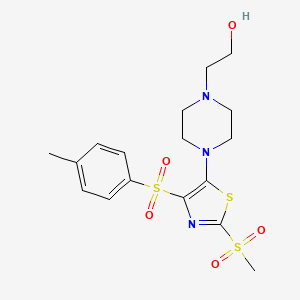
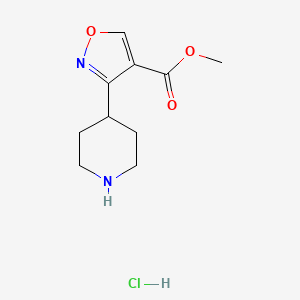
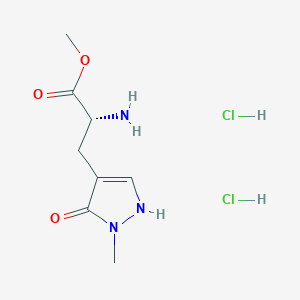

![5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2765119.png)
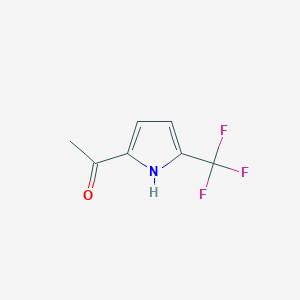
![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)
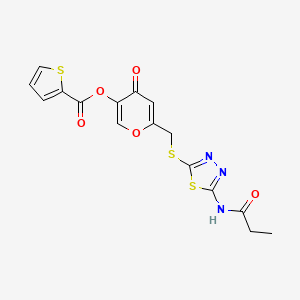
![7-(4-ethoxyphenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2765125.png)
